molecular formula C16H19FN4O3 B5294226 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5294226
M. Wt: 334.35 g/mol
InChI Key: MVQGMJMJMCXNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide works by reacting with amino acid residues in proteins, specifically with the side chains of tyrosine, tryptophan, and histidine. This reaction results in the formation of covalent bonds between the protein and 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide, which can then be used to identify protein-protein interactions and protein structures.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it an ideal tool for studying protein structures and interactions. 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has also been shown to be non-toxic and non-carcinogenic, further enhancing its potential applications in scientific research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is its ability to label proteins without significantly altering their biochemical or physiological properties. 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is also relatively easy to use and can be applied to a wide range of proteins. However, one limitation of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is that it can only label a limited number of amino acid residues, which may limit its use in certain protein studies.

Future Directions

There are several future directions for the use of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide in scientific research. One potential direction is the development of new 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide derivatives that can label a wider range of amino acid residues. Another potential direction is the use of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide in the study of protein dynamics and conformational changes. Additionally, 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide may be used in the study of protein interactions in living cells, which could provide valuable insights into cellular processes.

Synthesis Methods

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-fluoroaniline with propionyl chloride to form 4-fluorophenylpropionyl chloride. This intermediate is then reacted with morpholine to form 4-fluorophenyl-N-morpholin-4-ylpropionamide, which is further reacted with cyanogen bromide to form 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide.

Scientific Research Applications

3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential use in various scientific research fields. One of the primary applications of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is in the field of proteomics, where it is used as a tool for protein labeling and cross-linking. 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide can also be used in the study of protein-protein interactions, protein folding, and protein stability.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c17-13-4-2-12(3-5-13)14-19-16(24-20-14)15(22)18-6-1-7-21-8-10-23-11-9-21/h2-5H,1,6-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGMJMJMCXNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.